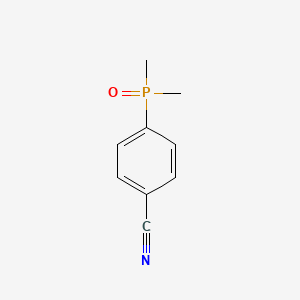

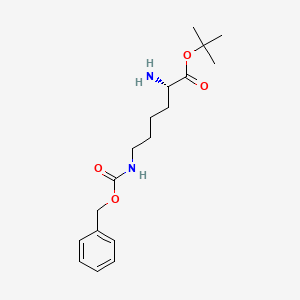

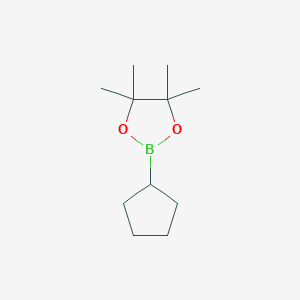

![molecular formula C37H38B2O4 B3178605 9,9'-Spirobi[fluorene]-2,2'-diyldiboronic acid pinacol ester CAS No. 676168-63-1](/img/structure/B3178605.png)

9,9'-Spirobi[fluorene]-2,2'-diyldiboronic acid pinacol ester

概要

説明

“9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester” is a type of boronic acid ester . It is an electron-rich building block that can be used as an electron-donating molecule in the formation of donor-acceptor-based organic semiconductor devices .

Synthesis Analysis

The synthesis of similar compounds involves the use of boronic acid pinacol esters . For instance, 9,9-Dimethylfluorene-2-boronic acid pinacol ester can be used in the synthesis of 1,2-diphenylindolizine derivatives for potential usage in organic light-emitting diodes (OLEDs). It can also be used in the synthesis of pyrene-fluorene based chromophores for applications in photocatalysis and organic electronic devices .Molecular Structure Analysis

The molecular structure of similar compounds includes benzene rings, boronic acid pinacol ester, and fluorene rings . Its planarity and rigid molecular structure allow it to have good charge transporting properties .Chemical Reactions Analysis

Boronic acid pinacol esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They can also be used in the synthesis of various organic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include a solid form and a melting point of 130-135 °C . They are also known to have high specific surface areas and promising hydrogen uptake capacities .科学的研究の応用

Organic Electronics and Polymer Chemistry

Electrochromic and Fluorescent Polymers : Novel donor–acceptor type, spiro-configured fluorene derivatives have been synthesized and electropolymerized to investigate their optical and electrochemical properties. These polymers exhibit reversible redox behavior and reversible electrochromic behavior, offering potential applications in electrochromic devices and fluorescent materials with tailored light emission (Carbas & Önal, 2012).

Organic Light-Emitting Diodes (OLEDs) : Spiro[fluorene-9,9'-xanthene]-centered molecules have been synthesized and their properties, such as photophysical and electrochemical properties, thermal stability, and hole mobility, have been explored for OLED applications. These materials have shown to enhance OLED performance, indicating their importance in the development of efficient, stable blue emission OLED devices (Liang et al., 2017).

Materials Science

Polyimides with Organosolubility and Optical Transparency : The synthesis of novel polyimides derived from spiro(fluorene-9,9'-xanthene) skeletons has been reported. These polyimides are notable for their solubility in organic solvents, low moisture absorption, low dielectric constants, and excellent thermal stability, making them suitable for applications in electronics where transparent, flexible, and thermally stable materials are required (Zhang et al., 2010).

Fluorene Substituted Phosphazenes : The synthesis and spectral properties of new fluorene chromophores and their incorporation into cyclic and polymeric phosphazenes have been explored. These materials exhibit interesting UV-Vis and fluorescence properties, suggesting their potential use in the development of new optical materials (Ardıç Alidağı et al., 2017).

Chemical Synthesis and Functionalization

- Borylation of Polyfluoroarenes : A novel approach for the transformation of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation has been developed, showcasing the versatility of fluorene derivatives in synthetic chemistry and their potential in creating diverse functionalized arenes (Zhou et al., 2016).

作用機序

Target of Action

Boronic esters, including pinacol boronic esters, are generally known to be highly valuable building blocks in organic synthesis .

Mode of Action

Pinacol boronic esters are known to undergo protodeboronation, a process that involves the removal of the boron moiety . This process is catalytic and utilizes a radical approach . The protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis .

Biochemical Pathways

The compound can be used in the synthesis of various organic materials, indicating its potential involvement in numerous biochemical pathways .

Pharmacokinetics

The compound is known to be stable at room temperature and soluble in solvents . These properties could potentially influence its bioavailability.

Result of Action

It is known to be used in the synthesis of different types of organic optoelectronic materials and hybrid materials .

Action Environment

The action, efficacy, and stability of 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester can be influenced by various environmental factors. For instance, the compound is known to be stable under inert gas (nitrogen or argon) at 2-8°C . This suggests that the compound’s action and stability could be affected by factors such as temperature and atmospheric conditions.

Safety and Hazards

The safety and hazards associated with similar compounds include being classified as hazardous according to the 2012 OSHA Hazard Communication Standard . They are considered flammable liquids and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

生化学分析

Biochemical Properties

9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions involves the formation of boron-oxygen bonds, which are essential for the catalytic activity of the compound. Additionally, 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester can interact with other biomolecules, such as nucleic acids, influencing their structure and function .

Cellular Effects

The effects of 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester can impact cell signaling pathways by interacting with specific receptors and enzymes, thereby altering cellular responses .

Molecular Mechanism

The molecular mechanism of action of 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding interactions typically involve the formation of boron-oxygen bonds, which are crucial for the compound’s catalytic activity. Additionally, 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester can inhibit or activate specific enzymes, leading to changes in metabolic pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester can change over time. This compound is known for its stability, but it can degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include changes in gene expression and cellular metabolism, which can persist even after the compound has been removed .

Dosage Effects in Animal Models

The effects of 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting the formation of carbon-carbon bonds and enhancing metabolic pathways. At high doses, 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester is involved in several metabolic pathways, particularly those related to organic synthesis and carbon-carbon bond formation. This compound interacts with various enzymes and cofactors, facilitating the conversion of substrates into complex organic molecules. The effects on metabolic flux and metabolite levels are significant, as 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester can enhance the efficiency of these pathways and promote the formation of desired products .

Transport and Distribution

Within cells and tissues, 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester is transported and distributed through specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function. The transport and distribution mechanisms ensure that 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester reaches its target sites within the cell, where it can exert its biochemical effects .

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-[2'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]-2-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38B2O4/c1-33(2)34(3,4)41-38(40-33)23-17-19-27-25-13-9-11-15-29(25)37(31(27)21-23)30-16-12-10-14-26(30)28-20-18-24(22-32(28)37)39-42-35(5,6)36(7,8)43-39/h9-22H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJAZXMAZKKRJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C35C6=CC=CC=C6C7=C5C=C(C=C7)B8OC(C(O8)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38B2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

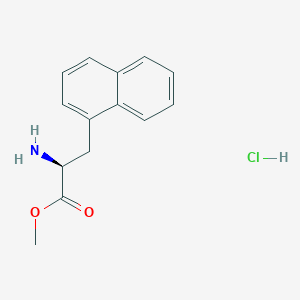

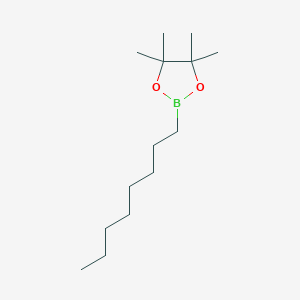

![4,4'-Diamino-[1,1'-biphenyl]-3,3'-dicarbonitrile](/img/structure/B3178522.png)

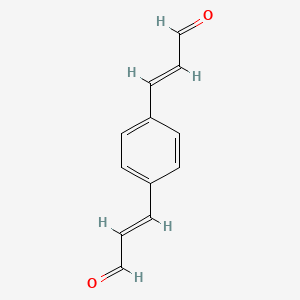

![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B3178532.png)

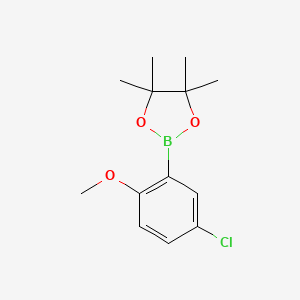

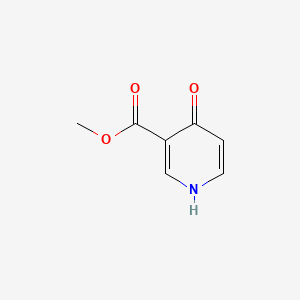

![6-Methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B3178613.png)